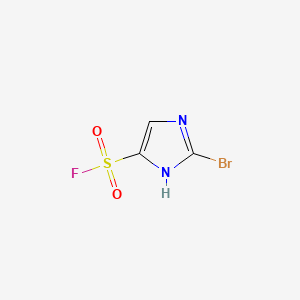
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules.
Métodos De Preparación
The synthesis of Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with appropriate reagents. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine or iodine . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity .
Análisis De Reacciones Químicas
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiazolidines. Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate: Similar in structure but with an amino group instead of a methylamino group.
2-Bromo-5-methylthiazole: Lacks the carboxylate group, making it less versatile in certain reactions.
Methyl 2-bromothiazole-4-carboxylate: Similar but without the methylamino group, affecting its reactivity and biological activity
These comparisons highlight the unique properties of this compound, particularly its potential for diverse chemical reactions and biological activities.
Propiedades
Número CAS |
915721-06-1 |
|---|---|
Fórmula molecular |
C6H7BrN2O2S |
Peso molecular |
251.10 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2S/c1-8-4-3(5(10)11-2)9-6(7)12-4/h8H,1-2H3 |
Clave InChI |
MPAFPVFKXUZQGL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=C(S1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13554037.png)




![rel-(3aR,6aR)-6a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13554088.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)


![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)
![2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B13554126.png)
